Methyl 4-{[(3-cyanopyridin-2-yl)sulfanyl]methyl}benzoate
Description
Methyl 4-{[(3-cyanopyridin-2-yl)sulfanyl]methyl}benzoate is a synthetic organic compound featuring a benzoate ester core substituted with a methylthio group linked to a 3-cyanopyridin-2-yl moiety. This structure combines aromatic, heterocyclic, and ester functionalities, making it a candidate for diverse applications in medicinal chemistry and agrochemical research.
Properties
Molecular Formula |
C15H12N2O2S |
|---|---|
Molecular Weight |
284.3 g/mol |
IUPAC Name |
methyl 4-[(3-cyanopyridin-2-yl)sulfanylmethyl]benzoate |
InChI |
InChI=1S/C15H12N2O2S/c1-19-15(18)12-6-4-11(5-7-12)10-20-14-13(9-16)3-2-8-17-14/h2-8H,10H2,1H3 |
InChI Key |
ZTWDLPGXXNZDNY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CSC2=C(C=CC=N2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[(3-cyanopyridin-2-yl)sulfanyl]methyl}benzoate typically involves the reaction of 4-(bromomethyl)benzoic acid methyl ester with 3-cyanopyridine-2-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the sulfanyl linkage .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(3-cyanopyridin-2-yl)sulfanyl]methyl}benzoate can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Corresponding substituted esters.
Scientific Research Applications
Methyl 4-{[(3-cyanopyridin-2-yl)sulfanyl]methyl}benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where sulfanyl and nitrile functionalities are beneficial.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-{[(3-cyanopyridin-2-yl)sulfanyl]methyl}benzoate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, where the sulfanyl and nitrile groups play crucial roles. These interactions can lead to the modulation of biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis with structurally related compounds from the evidence:
Table 1: Key Structural and Functional Comparisons
Key Structural Differences and Implications
Benzoate Substitution Position: The target compound’s methylthio group is at the 4-position of the benzoate, whereas analogs like the compound in feature substitution at the 3-position . Positional isomerism may influence binding affinity or metabolic stability.
Heterocyclic Moieties: The 3-cyanopyridine group in the target compound contrasts with the dicyano-furylpyridine in ’s analog. The cyano group enhances electron-withdrawing properties, possibly affecting reactivity or receptor interactions . Unlike sulfonylurea herbicides (), which incorporate triazine rings for ALS inhibition, the target compound’s pyridine and ester groups suggest a different mechanism, possibly targeting neuronal or enzymatic pathways .
Functional Group Diversity: The sulfanyl (S-CH₂) linker in the target compound differs from the sulfonyl (SO₂) groups in pesticidal esters ().
Biological Activity
Methyl 4-{[(3-cyanopyridin-2-yl)sulfanyl]methyl}benzoate (CAS Number: 1129406-41-2) is a compound that has garnered interest due to its potential biological activities. This article explores its chemical structure, biological properties, and relevant research findings.
Chemical Structure and Properties
This compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₂N₂O₂S |
| Molecular Weight | 284.3 g/mol |
| CAS Number | 1129406-41-2 |
The compound features a benzoate moiety with a sulfanyl group attached to a cyanopyridine, which is significant for its biological activity.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of compounds similar to this compound. For example, compounds with sulfamoyl and benzoate groups have shown high affinity for the carbonic anhydrase IX (CAIX), an enzyme overexpressed in various solid tumors. This selectivity could lead to reduced side effects and enhanced therapeutic efficacy in cancer treatment .
The proposed mechanism of action for this compound involves the inhibition of CAIX, which plays a crucial role in regulating pH in tumor microenvironments. By inhibiting this enzyme, the compound may disrupt tumor growth and metastasis by acidifying the surrounding environment, making it less conducive for cancer cell survival .
Case Studies and Research Findings
- Study on CAIX Inhibition :
- Synthesis and Characterization :
- Biological Assays :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
